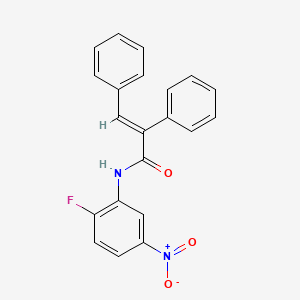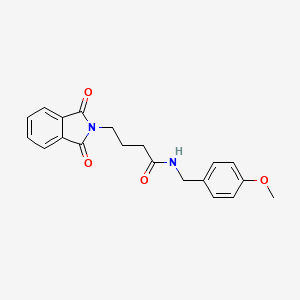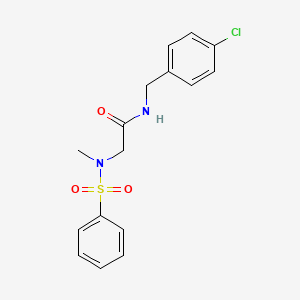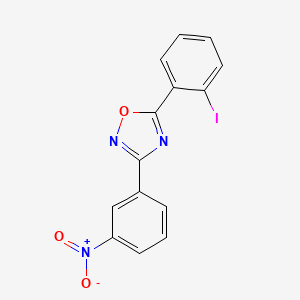![molecular formula C22H23N3O4 B3540715 2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3540715.png)
2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione
Overview
Description
2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione, also known as MI-1, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. MI-1 has been shown to inhibit the activity of the oncogenic transcription factor MYC, which is frequently overexpressed in a variety of cancers.
Mechanism of Action
2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione works by inhibiting the activity of the MYC transcription factor, which is frequently overexpressed in cancer cells. MYC plays a critical role in regulating cell growth and division, and its overexpression is associated with increased cell proliferation and survival. By inhibiting MYC, this compound is able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting MYC activity, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the activity of several other oncogenic transcription factors. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to play a critical role in tumor initiation and progression.
Advantages and Limitations for Lab Experiments
One advantage of 2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and to administer in laboratory experiments. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on 2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione. One area of interest is in understanding how this compound interacts with other cancer treatments, such as radiation therapy and chemotherapy. Another area of interest is in developing more potent and selective MYC inhibitors that could be used in combination with this compound. Finally, there is interest in exploring the use of this compound in combination with immunotherapy, which has shown promise in treating several different types of cancer.
Scientific Research Applications
2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione has been the subject of several scientific studies aimed at understanding its potential use in cancer treatment. In a 2016 study published in Cancer Research, researchers demonstrated that this compound was effective at inhibiting the growth of several different types of cancer cells in vitro and in vivo. Another study published in Molecular Cancer Therapeutics in 2018 showed that this compound was able to sensitize cancer cells to radiation therapy, suggesting that it could be used in combination with other cancer treatments.
Properties
IUPAC Name |
2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-29-17-8-6-16(7-9-17)23-12-14-24(15-13-23)20(26)10-11-25-21(27)18-4-2-3-5-19(18)22(25)28/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIKGFURSYKOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-allyl-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3540632.png)

![2-{2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B3540648.png)
![7-benzyl-3-(2,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3540652.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3540660.png)
![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide](/img/structure/B3540666.png)


![methyl [5-(2,4-dimethoxy-3-methylbenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B3540690.png)
![2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B3540696.png)

![N-(2-chlorophenyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3540724.png)
![3-methyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3540734.png)
